molecular formula C7H12BrNO2 B1239707 2-Bromo-n-valeramide CAS No. 52533-39-8

2-Bromo-n-valeramide

Cat. No.: B1239707
CAS No.: 52533-39-8
M. Wt: 222.08 g/mol
InChI Key: JOONJXABQXFMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-n-valeramide (IUPAC name: 2-bromopentanamide; CAS: 52533-39-8) is a brominated carboxamide derivative with the molecular formula C₅H₁₀BrNO and an average molecular mass of 180.045 g/mol . Structurally, it features a five-carbon (pentanamide) backbone with a bromine atom substituted at the second position. Its monoisotopic mass is 178.994576, and it lacks defined stereocenters, suggesting a non-chiral or racemic configuration under standard conditions . This compound is primarily utilized in organic synthesis as an intermediate for alkylation or cross-coupling reactions, leveraging its bromine substituent for nucleophilic substitution or transition metal-catalyzed transformations.

Properties

CAS No.

52533-39-8

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

N-acetyl-5-bromopentanamide

InChI

InChI=1S/C7H12BrNO2/c1-6(10)9-7(11)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11)

InChI Key

JOONJXABQXFMDV-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)CCCCBr

Canonical SMILES

CC(=O)NC(=O)CCCCBr

Other CAS No.

52533-39-8

Synonyms

2-bromo-n-valeramide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Bromoamides

The following section compares 2-Bromo-n-valeramide with related brominated carboxamides, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight Substituent(s) Key Structural Features
This compound C₅H₁₀BrNO 180.045 Pentanamide, 2-bromo Linear alkyl chain; carbamoyl dimer potential
2-Bromoacetamide C₂H₄BrNO 138.97 Acetamide, 2-bromo Shorter chain; C–H⋯Br interactions
2-Bromo-N-(3-chlorobenzyl)acetamide C₉H₉BrClNO 262.53 3-Chlorobenzyl, 2-bromo Aromatic substituent; enhanced steric bulk

Key Observations :

  • Chain Length: this compound’s longer alkyl chain (vs. 2-bromoacetamide) increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents.
Hydrogen Bonding and Crystallographic Behavior
  • 2-Bromoacetamide : Exhibits carboxamide dimer formation via N–H⋯O hydrogen bonds and C–H⋯Br interactions, as shown in its crystal structure (CCDC 2381424). These features stabilize its lattice and influence melting points (~150–160°C) .
  • Carbamoyl dimerization may still occur but with reduced efficiency due to chain flexibility .
  • 2-Bromo-N-(3-chlorobenzyl)acetamide : The aromatic substituent promotes π-π stacking and halogen bonding (Cl⋯Br), which could enhance thermal stability for solid-phase reactions .
Physicochemical Properties
Property This compound 2-Bromoacetamide 2-Bromo-N-(3-chlorobenzyl)acetamide
Water Solubility (g/L) Low (<10) Moderate (~50) Very Low (<1)
Melting Point (°C) ~100–110 (est.) 150–160 180–190 (est.)
LogP (Octanol-Water) ~1.2 ~0.5 ~2.8

Notes:

  • LogP values estimate hydrophobicity: 2-Bromo-N-(3-chlorobenzyl)acetamide’s higher LogP aligns with its use in lipid-soluble drug formulations .
  • 2-Bromoacetamide’s moderate solubility facilitates its use in aqueous-phase crystallography studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.